molecular formula C17H18N4 B12240172 6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-2-carbonitrile

6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-2-carbonitrile

Cat. No.: B12240172
M. Wt: 278.35 g/mol
InChI Key: LMRSEHRADADHCR-UHFFFAOYSA-N
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Description

6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-2-carbonitrile is a chemical compound that belongs to the class of phenylpiperazines These compounds are characterized by a piperazine ring bound to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-2-carbonitrile typically involves the reaction of 3-methylphenylpiperazine with a pyridine derivative. One common method includes the nucleophilic substitution reaction where the piperazine derivative reacts with a halogenated pyridine compound under basic conditions . The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, with a base like potassium carbonate or sodium hydride to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an amine derivative.

Scientific Research Applications

6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-2-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring with a pyridine and carbonitrile group makes it a versatile compound for various applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C17H18N4

Molecular Weight

278.35 g/mol

IUPAC Name

6-[4-(3-methylphenyl)piperazin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C17H18N4/c1-14-4-2-6-16(12-14)20-8-10-21(11-9-20)17-7-3-5-15(13-18)19-17/h2-7,12H,8-11H2,1H3

InChI Key

LMRSEHRADADHCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=CC=CC(=N3)C#N

Origin of Product

United States

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